2-Iodo-1-phenylethanol
CAS No.:
Cat. No.: VC17837848
Molecular Formula: C8H9IO
Molecular Weight: 248.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9IO |
---|---|
Molecular Weight | 248.06 g/mol |
IUPAC Name | 2-iodo-1-phenylethanol |
Standard InChI | InChI=1S/C8H9IO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
Standard InChI Key | RRZFAKGGPQMDFD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(CI)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Iodo-1-phenylethanol consists of a phenyl group bonded to a two-carbon chain, with an iodine atom and a hydroxyl group occupying the first and second positions, respectively. Its molecular structure enables participation in diverse chemical transformations, including nucleophilic substitutions and stereoselective reactions. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₉IO | |
Molecular Weight | 248.06 g/mol | |
Boiling Point | Not reported | - |
Density | 1.76 g/cm³ (analog) |
The compound’s iodine atom confers higher polarizability compared to chlorine or bromine analogs, enhancing its reactivity in cross-coupling reactions .
Synthesis Methods
Halogenation of Phenylethanol Derivatives
The most common synthesis route involves halogenating 1-phenylethanol using iodinating agents. While detailed protocols are scarce, analogous methods for brominated derivatives suggest using N-iodosuccinimide (NIS) under radical or electrophilic conditions. For example:
This method mirrors bromination strategies but requires rigorous temperature control to avoid over-iodination.
Microbial Asymmetric Synthesis
Patent literature reveals microbial reduction of 2-amino-1-phenylethanone derivatives using Rhodococcus or Staphylococcus strains to yield enantiomerically enriched 2-substituted-1-phenylethanols . Applying this to 2-iodo analogs could enable access to (R)- or (S)-configured products, critical for chiral drug synthesis .
Chemical Reactivity and Reaction Pathways
Nucleophilic Substitution
The iodine atom undergoes facile displacement by nucleophiles (e.g., hydroxide, amines) via Sₙ2 mechanisms. For instance, treatment with aqueous NaOH yields 1-phenylethanol:
This reactivity is exploited in synthesizing alcohols and ethers .
Oxidation and Reduction
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Oxidation: Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, yielding 2-iodoacetophenone .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) removes iodine, producing ethylbenzene derivatives.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings with arylboronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ in ethanol:
Such reactions are pivotal for constructing complex aromatic systems .
Applications in Organic Synthesis and Medicinal Chemistry
Pharmaceutical Intermediates
2-Iodo-1-phenylethanol serves as a precursor to β-blockers and antipsychotic agents. For example, its coupling with epichlorohydrin yields iodinated epoxides, intermediates in atenolol analogs .
Asymmetric Catalysis
Enantiopure derivatives, such as (R)-2-iodo-1-phenylethanol, are synthesized via biocatalytic reduction using ketoreductases. These chiral alcohols are crucial for producing optically active amines and esters .
Biological Activity and Toxicity
Limited toxicological data exist, but structural analogs exhibit moderate cytotoxicity. In vitro studies suggest potential inhibition of cytochrome P450 enzymes, warranting caution in drug design .
Comparative Analysis with Halogenated Analogs
Compound | Reactivity (Relative) | Applications |
---|---|---|
2-Bromo-1-phenylethanol | Moderate | Pharmaceutical intermediates |
2-Chloro-1-phenylethanol | Low | Solvent additives |
2-Iodo-1-phenylethanol | High | Cross-coupling reactions |
The iodine derivative’s superior leaving-group ability makes it preferred for metal-catalyzed reactions .
Research Advancements and Future Directions
Recent studies focus on optimizing microbial synthesis for greener production . Additionally, computational modeling predicts favorable binding to thyroid receptors, suggesting unexplored endocrine applications . Future work should prioritize:
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Toxicological Profiling: Systematic in vivo studies to assess long-term effects.
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Enantioselective Synthesis: Developing robust biocatalysts for (R)- and (S)-isomers.
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Material Science Applications: Exploring use in liquid crystals or conductive polymers.
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